2-Acetyl-1-benzothien-3-yl thiocyanate
Description
2-Acetyl-1-benzothien-3-yl thiocyanate is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at the 2-position and a thiocyanate (-SCN) group at the 3-position. The benzothiophene scaffold imparts aromatic stability and electron-rich properties, while the acetyl and thiocyanate groups contribute to its reactivity. Thiocyanate-containing compounds are widely studied for their applications in organic synthesis, materials science, and medicinal chemistry due to the versatility of the -SCN group in nucleophilic substitutions and coordination chemistry .
Properties
Molecular Formula |
C11H7NOS2 |
|---|---|
Molecular Weight |
233.3g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) thiocyanate |
InChI |
InChI=1S/C11H7NOS2/c1-7(13)10-11(14-6-12)8-4-2-3-5-9(8)15-10/h2-5H,1H3 |
InChI Key |
AWOTZKSZUJJZEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)SC#N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ammonium Thiocyanate (NH₄SCN)
- Structure : Ionic compound with free SCN⁻ ions.
- Role : Used as a chaotropic agent in analytical assays to measure antibody avidity. Higher concentrations reduce relative avidity indices (RAI) linearly (r = -0.88, p<0.001), enabling classification of antibody avidity levels (low to very high) based on elution thresholds (0.25–3 M NH₄SCN) .
- Comparison : Unlike 2-acetyl-1-benzothien-3-yl thiocyanate, NH₄SCN is ionic and functions as a solvent additive rather than a covalent molecular probe. Its effects are concentration-dependent and reversible, contrasting with the covalent reactivity of aromatic thiocyanates.
Bis-Pyridone Thiocyanate Probes
- Structure : Bis-pyridone derivatives with active thiocyanate groups.
- Role: Fluorescent probes for pathogenic cell diagnostics. Synthesized via one-pot methods, these compounds exhibit tunable optical properties and reactivity toward microbial targets .
- Comparison: The benzothiophene core in this compound may confer distinct electronic and steric effects compared to pyridone-based systems. For instance: Electronic Effects: The electron-withdrawing acetyl group on benzothiophene could polarize the thiocyanate group, enhancing its electrophilicity and reactivity in substitution reactions. Applications: While bis-pyridones are tailored for fluorescence-based diagnostics, the benzothiophene derivative’s fused aromatic system might favor applications in optoelectronics or as a pharmacophore in drug design.
Reactivity and Stability
- Thiocyanate Group Behavior: In NH₄SCN, the SCN⁻ ion interacts non-covalently with proteins, disrupting hydrogen bonds to measure avidity . In bis-pyridones, the thiocyanate acts as a reactive handle for covalent labeling of biological targets . In this compound, the -SCN group is expected to participate in nucleophilic substitutions (e.g., with amines or thiols) or serve as a precursor for isothiocyanate derivatives under mild conditions.
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